5-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(hydroxyimino)ethyl]-N,N-diethyl-2-thiophenesulfonamide
Overview
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives involves the use of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is a chemical intermediate for the synthesis of several crop-protection products . Various methods of synthesizing 2,3,5-DCTF have been reported .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine .Scientific Research Applications
Inhibitory Activities
A study focused on synthesizing a series of N-(trifluoromethyl-2-pyridinyl)alkane- and arenesulfonamides, including compounds similar to 5-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(hydroxyimino)ethyl]-N,N-diethyl-2-thiophenesulfonamide, revealed their potential as inhibitors of secretory phospholipase A₂. These compounds demonstrated varying inhibitory activities, with certain analogs showing significant potency (Nakayama et al., 2011).
Synthesis and Characterization
Another study described the synthesis and characterization of celecoxib derivatives, which structurally relate to the compound . These derivatives exhibited various pharmacological activities including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. The study provided insights into the molecular structure and potential therapeutic applications of these compounds (Küçükgüzel et al., 2013).
Antiviral and Antineoplastic Potency
Another significant application is noted in the synthesis and biological activities of compounds structurally similar to this compound. These compounds demonstrated antiviral and antineoplastic potency, with certain modifications leading to an improvement in therapeutic index and reduced toxicity to host cells (Lin et al., 1976).
Pharmacokinetics and Receptor Agonism
Studies on the pharmacokinetics and receptor agonism properties of related compounds have also been conducted. These studies explored the bioavailability and metabolic pathways in different animal models, providing valuable data on the systemic clearance and potential therapeutic applications of these compounds (Stearns et al., 2002).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-[(2E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyiminoethyl]-N,N-diethylthiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClF3N3O3S2/c1-3-23(4-2)28(25,26)14-6-5-13(27-14)11(9-22-24)15-12(17)7-10(8-21-15)16(18,19)20/h5-9,11,24H,3-4H2,1-2H3/b22-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVSMRWDQWTWIY-LSFURLLWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(S1)C(C=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(S1)C(/C=N/O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClF3N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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